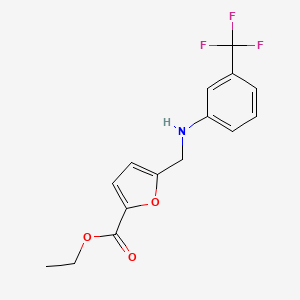
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate is a synthetic organic compound that features a furan ring substituted with an ethyl ester group and a trifluoromethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with ethylamine under acidic conditions to form the corresponding imine. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine. Finally, the amine is esterified with ethyl chloroformate to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate: Unique due to its trifluoromethyl group and furan ring.
5-((2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino)furan-2-carboxylate: Similar structure but with a carbamoyl group instead of an amino group.
2-((3-(trifluoromethyl)phenyl)amino)furan-3-carboxylate: Similar but with different substitution patterns on the furan ring.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H14F3NO3 |
|---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
ethyl 5-[[3-(trifluoromethyl)anilino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14F3NO3/c1-2-21-14(20)13-7-6-12(22-13)9-19-11-5-3-4-10(8-11)15(16,17)18/h3-8,19H,2,9H2,1H3 |
InChI Key |
QROXANPJQBSAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















